molecular formula C11H17N3 B1598949 1-[(3-Methylpyridin-2-yl)methyl]piperazine CAS No. 524673-92-5

1-[(3-Methylpyridin-2-yl)methyl]piperazine

Cat. No. B1598949
CAS RN: 524673-92-5
M. Wt: 191.27 g/mol
InChI Key: FHLLKFAMAJDZIE-UHFFFAOYSA-N
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Description

“1-[(3-Methylpyridin-2-yl)methyl]piperazine” is a chemical compound with the CAS Number: 524673-92-5 . It has a molecular weight of 191.28 . The IUPAC name for this compound is 1-[(3-methyl-2-pyridinyl)methyl]piperazine . It is stored at a temperature of -20C . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17N3/c1-10-3-2-4-13-11(10)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 191.28 . It is a solid at room temperature . The compound is stored at a temperature of -20C .

Scientific Research Applications

Diagnostic and Therapeutic Agent Development

1-[(3-Methylpyridin-2-yl)methyl]piperazine derivatives are explored for their potential as diagnostic and therapeutic agents, particularly in oncology. The modification of such compounds to reduce lipophilicity aims to enhance their utility in medical imaging, such as positron emission tomography (PET) radiotracers, and for therapeutic applications. For example, analogs of PB28, a σ receptor ligand, with added polar functionality and reduced lipophilicity, have been designed to improve tumor cell entry and minimize antiproliferative activity, making them suitable for diagnostic and therapeutic use in oncology (Abate et al., 2011).

Antidepressant and Anxiolytic Compounds

Compounds derived from this compound have been synthesized and evaluated for their antidepressant and antianxiety activities. For instance, novel derivatives incorporating furan-2-yl and phenyl groups have shown significant activity in reducing immobility times in mice and exhibited notable antianxiety effects, highlighting their potential as antidepressant and anxiolytic agents (Kumar et al., 2017).

Advanced Polymer Synthesis

The chemistry of this compound is utilized in the synthesis of polyamides with specific functionalities. These polyamides, incorporating bases like theophylline and thymine, are designed through reactions with diamines, including piperazine, to produce materials with potential applications in biomedical engineering and drug delivery systems (Hattori & Kinoshita, 1979).

Antimicrobial Agents

Research into this compound derivatives has led to the development of compounds with promising antimicrobial properties. Novel piperazine derivatives have been designed, synthesized, and evaluated for their effectiveness against various bacterial and fungal strains. Their potent antimicrobial activities suggest potential applications in addressing drug resistance and developing new antimicrobial agents (Patil et al., 2019).

properties

IUPAC Name

1-[(3-methylpyridin-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-3-2-4-13-11(10)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLLKFAMAJDZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398420
Record name 1-[(3-Methylpyridin-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

524673-92-5
Record name 1-[(3-Methylpyridin-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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